1,3-Dichloro-2-isopropoxybenzene

Description

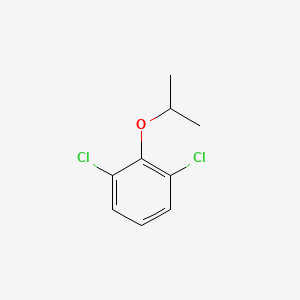

1,3-Dichloro-2-isopropoxybenzene (CAS: 2586126-80-7) is an aromatic ether characterized by a benzene ring substituted with chlorine atoms at the 1- and 3-positions and an isopropoxy group (-OCH(CH₃)₂) at the 2-position. Its molecular formula is C₉H₁₀Cl₂O, with a molar mass of 205.08 g/mol. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The electron-withdrawing chlorine groups and electron-donating isopropoxy moiety create a unique electronic profile, influencing its reactivity in electrophilic substitution and coupling reactions .

Properties

IUPAC Name |

1,3-dichloro-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBDJBHFQQDULT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-isopropoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-isopropoxybenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of 1,3-Dichloro-2-isopropoxybenzene may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-isopropoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The isopropoxy group can be oxidized to form different functional groups.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or modify the isopropoxy group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce compounds with different oxygen-containing functional groups.

Scientific Research Applications

1,3-Dichloro-2-isopropoxybenzene has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies related to its biological activity and potential effects on living organisms.

Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-isopropoxybenzene involves its interaction with specific molecular targets. The chlorine atoms and isopropoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Halogenated Analog

5-Bromo-1,3-dichloro-2-isopropoxybenzene (CAS: 1133116-33-2)

- Molecular Formula : C₉H₉BrCl₂O

- Molar Mass : 283.97 g/mol

- Key Differences : A bromine atom replaces hydrogen at the 5-position, increasing molecular weight and polarizability. Bromine’s larger atomic radius and lower electronegativity compared to chlorine enhance steric hindrance and alter electronic effects. This compound is used in cross-coupling reactions (e.g., Suzuki-Miyaura) where bromine acts as a superior leaving group .

1-Chloro-2-fluoro-3-isopropoxybenzene (CAS: 1369791-02-5)

- Molecular Formula : C₉H₁₀ClFO

- Molar Mass : 188.63 g/mol

- Key Differences : Fluorine replaces chlorine at the 2-position. Fluorine’s high electronegativity increases ring deactivation, reducing nucleophilic aromatic substitution reactivity. The compound’s smaller size and lower toxicity profile may favor its use in medicinal chemistry .

Functional Group Variation

3,5-Dichlorobenzoic Acid (CAS: 51-36-5)

- Molecular Formula : C₇H₄Cl₂O₂

- Molar Mass : 191.01 g/mol

- Key Differences : The carboxylic acid (-COOH) group introduces strong acidity (pKa ≈ 2.5) and hydrogen-bonding capacity, making it water-soluble at neutral pH. Unlike the ether group in the target compound, this functionality is ideal for salt formation or coordination chemistry .

2-Isopropoxy-1,3-diisopropylbenzene (CAS: 141214-18-8)

- Molecular Formula : C₁₅H₂₄O

- Molar Mass : 220.35 g/mol

- Key Differences: Replacement of chlorine with isopropyl groups increases hydrophobicity and steric bulk. This compound is less reactive in electrophilic substitutions but serves as a non-polar solvent or stabilizer in polymer chemistry .

Aliphatic Halogenated Compound

3-Chloro-2-methylpropene (CAS: 563-47-3)

Comparative Data Table

Key Findings and Implications

- Substituent Effects :

- Halogens : Chlorine and bromine enhance electrophilic substitution resistance but improve leaving-group ability. Fluorine increases electronic deactivation.

- Ether vs. Acid : Ether groups (e.g., isopropoxy) donate electron density via resonance, while carboxylic acids withdraw electrons and increase solubility.

- Applications :

- The target compound’s balanced electronic profile makes it versatile in aryl coupling reactions.

- Brominated analogs are preferred in cross-coupling, while fluorinated derivatives may reduce metabolic degradation in drug design.

Biological Activity

1,3-Dichloro-2-isopropoxybenzene is a compound of significant interest due to its potential biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

1,3-Dichloro-2-isopropoxybenzene is an aromatic compound characterized by two chlorine atoms and an isopropoxy group attached to a benzene ring. Its chemical structure is represented as follows:

The biological activity of 1,3-Dichloro-2-isopropoxybenzene is influenced by its molecular structure. The chlorine atoms can participate in electrophilic substitution reactions, while the isopropoxy group can undergo oxidation and reduction reactions. These properties enable the compound to interact with various biological targets, potentially affecting cellular processes such as enzyme activity and gene expression.

Antimicrobial Activity

Research has indicated that 1,3-Dichloro-2-isopropoxybenzene exhibits antimicrobial properties. A study found that the compound demonstrated significant inhibitory effects against various bacterial strains, suggesting its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial species, as shown in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 1,3-Dichloro-2-isopropoxybenzene on human cancer cell lines. The compound was evaluated using the MTT assay to determine cell viability. The results are summarized in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings indicate that 1,3-Dichloro-2-isopropoxybenzene possesses notable cytotoxicity against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Study 1: Antiplasmodial Activity

A study investigated the antiplasmodial activity of various compounds, including derivatives of dichlorobenzene. Although specific data on 1,3-Dichloro-2-isopropoxybenzene was not provided, related compounds showed promising results against Plasmodium falciparum strains. The selectivity index and cytotoxicity profiles were critical in determining the viability of these compounds for further development .

Case Study 2: Environmental Impact Assessment

Environmental studies have highlighted the persistence of chlorinated compounds like 1,3-Dichloro-2-isopropoxybenzene in aquatic ecosystems. Toxicity assessments using Aliivibrio fischeri bacteria revealed varying levels of toxicity based on concentration and exposure time. This underscores the importance of evaluating both biological activity and environmental impact when considering the use of such compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.